
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring, along with an aldehyde functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The aldehyde group can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cycloaddition reaction under controlled conditions .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(m-Tolyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the substituent introduced.
Applications De Recherche Scientifique
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde largely depends on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole-4-carbaldehyde: Lacks the tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Features a phenyl group instead of a tolyl group, which can influence its electronic properties and interactions with biological targets.
2-(p-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde: The position of the methyl group on the phenyl ring is different, which can affect its steric and electronic properties.
Uniqueness: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which provides distinct steric and electronic effects. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-(3-methylphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-10(5-8)13-11-6-9(7-14)12-13/h2-7H,1H3 |
Clé InChI |
KGFFCBUPEXJFQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2N=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



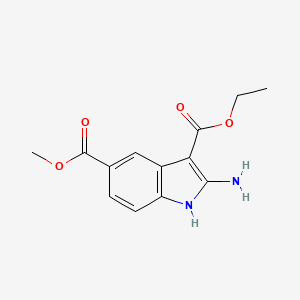
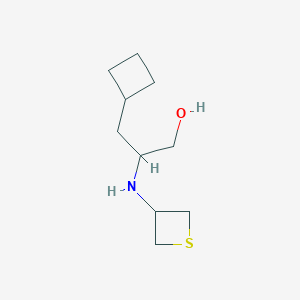


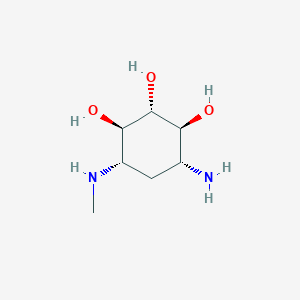


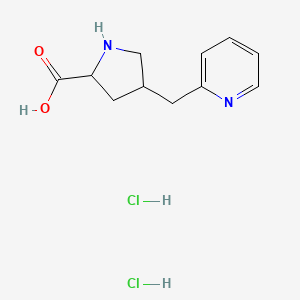
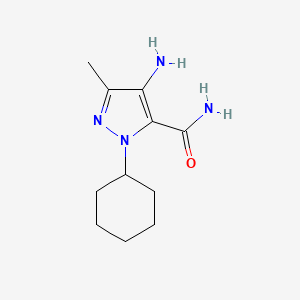
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
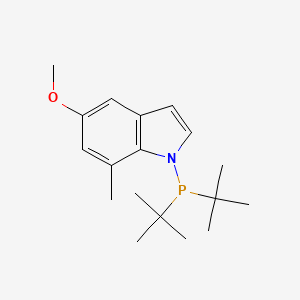
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
